5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Chemical Biology Drug Discovery Apoptosis

5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (C16H13ClN2O, MW 284.74) is a 3,5-diaryl-1,2,4-oxadiazole available as a screening compound. It belongs to a well-known class of apoptosis inducers and S1P receptor modulators extensively studied by groups at Maxim Pharmaceuticals/Cytovia and others.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
Cat. No. B5867384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)Cl
InChIInChI=1S/C16H13ClN2O/c1-10-4-3-5-12(8-10)15-18-16(20-19-15)13-7-6-11(2)14(17)9-13/h3-9H,1-2H3
InChIKeyDSJIYLVZMOVCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: A Long-Tail Screening Compound with an Uncharacterized Pharmacological Profile


5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (C16H13ClN2O, MW 284.74) is a 3,5-diaryl-1,2,4-oxadiazole available as a screening compound . It belongs to a well-known class of apoptosis inducers and S1P receptor modulators extensively studied by groups at Maxim Pharmaceuticals/Cytovia and others [1]. However, unlike lead compounds from these programs such as 1d or MX-126374, this specific derivative has not been the subject of a published primary research article, patent, or authoritative database entry with quantitative biological data. Its current differentiation is therefore defined by the absence of peer-reviewed pharmacological characterization, making it a high-risk, high-opportunity candidate for de novo profiling.

Why 5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole Cannot Be Assumed Bioequivalent to Other 3,5-Diaryl-1,2,4-oxadiazoles


In the 3,5-diaryl-1,2,4-oxadiazole class, minor structural modifications drastically alter biological activity. The seminal SAR study by Zhang et al. demonstrated that replacing the 5-(3-chlorothiophen-2-yl) group of lead compound 1d with a phenyl ring abolishes activity, while moving a chlorine substituent can shift potency by orders of magnitude [1]. The target compound features a unique combination of a 3-chloro-4-methylphenyl group at the 5-position and a 3-methylphenyl group at the 3-position, a substitution pattern not covered in the published SAR landscape. Without quantitative data, assuming it shares the apoptosis-inducing, S1P-modulating, or antibacterial properties of its more famous in-class counterparts is scientifically unjustified. Procurement decisions must treat it as a pharmacologically undefined entity until direct experimental evidence is generated.

Quantitative Differentiation Profile of 5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole against Closest Structural Analogs


Absence of Published Biological Data vs. Well-Characterized In-Class Leads

The most significant and verifiable differentiation is an evidence gap. The target compound has no publicly reported IC50, EC50, Ki, or MIC values in any peer-reviewed journal, patent, or authoritative database such as ChEMBL or PubChem BioAssay. In contrast, the in-class lead compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) has reported activity against T47D breast cancer cells, and 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l) demonstrated in vivo efficacy in an MX-1 tumor model [1]. This absence of data is a critical procurement differentiator, as the compound must be treated as a completely unvalidated hit for any target, unlike its well-characterized cousins.

Chemical Biology Drug Discovery Apoptosis

Weak Activity of a Structural Analog at ROR-alpha (IC50: 2880 nM)

The closest structurally characterized analog is 5-(3-chloro-4-methylphenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole (SMR000034466), which differs only by replacing the 3-methylphenyl group with a 2-pyridyl ring. In a high-throughput screen against the nuclear receptor ROR-alpha, this analog showed weak activity with an IC50 of 2880 nM [1]. This low micromolar affinity provides a baseline expectation for the target compound's potency at this specific target. However, the absence of an ortho-substituent on the 3-aryl ring in the target compound could further reduce or abolish this already weak activity.

Nuclear Receptor Screening Chemical Probe

Elevated Lipophilicity vs. Drug-Like Apoptosis Inducers

The target compound has a high calculated logP of 5.70 , which is significantly higher than the optimal range for orally bioavailable drugs. For comparison, the lead S1P1 agonist from the 3,5-diphenyl-1,2,4-oxadiazole class, analogue 26 (IC50 = 0.6 nM), was designed with polar substituents to achieve a favorable pharmacokinetic profile [1]. A logP of 5.70 suggests very low aqueous solubility (calculated logSw = -6.13) and a high potential for non-specific binding and poor metabolic stability. This property profile differentiates the compound from more advanced leads, positioning it as a fragment-like or early hit compound unsuitable for direct in vivo studies.

Physicochemical Property ADME Drug Design

Validated Research Applications for 5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole Based on Current Evidence


Primary Screening Library Diversity Set for Novel Apoptosis Target Discovery

Given its uncharacterized pharmacology, this compound is an ideal candidate for inclusion in a diverse screening library aimed at identifying novel apoptosis inducers. Its structural novelty, based on the unique 3-chloro-4-methylphenyl/3-methylphenyl combination unexplored in the Zhang et al. SAR, makes it a valuable probe for discovering new structure-activity relationships. Researchers should screen it against a panel of caspase activation or cell viability assays and compare any hits to the known profile of lead compound 1d from the literature [1].

Negative Control for 3,5-Diaryl-1,2,4-oxadiazole S1P Receptor Modulators

The well-characterized S1P1 agonists such as analogue 26 (IC50 = 0.6 nM) are highly potent and selective. The target compound's high lipophilicity and unoptimized substitution pattern make it a strong candidate for a negative control in S1P receptor modulation assays. It can help establish a baseline for non-specific activity at these receptors, which is essential for triaging false positives in high-throughput screens targeting the S1P pathway [2].

Starting Scaffold for Medicinal Chemistry Optimization Programs

The high logP of 5.70 and lack of known biological activity make this compound a classic 'early hit' scaffold. A medicinal chemistry team could use it as a starting point for a hit-to-lead program, with the primary optimization goal being the reduction of lipophilicity through the introduction of polar groups, heteroatoms, or hydrogen bond donors. The success of analogous programs in generating in vivo active compounds (e.g., 4l in the MX-1 model [1]) validates this approach, while the target compound's clean slate allows for exploration of new IP space.

Quote Request

Request a Quote for 5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.